molecular formula C7H12O3 B2659519 (1-Methylcyclopropyl)methyl 2-hydroxyacetate CAS No. 1870150-09-6

(1-Methylcyclopropyl)methyl 2-hydroxyacetate

Cat. No.: B2659519
CAS No.: 1870150-09-6
M. Wt: 144.17
InChI Key: ZSQUEQJYILOVKZ-UHFFFAOYSA-N
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Description

(1-Methylcyclopropyl)methyl 2-hydroxyacetate is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is characterized by the presence of a cyclopropyl group attached to a methyl group, which is further connected to a 2-hydroxyacetate moiety. This compound is typically found in a liquid state at room temperature and is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

(1-Methylcyclopropyl)methyl 2-hydroxyacetate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is associated with several hazard statements including H227, H315, H319, and H335 . These codes correspond to various hazards such as being a flammable liquid, causing skin irritation, causing serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylcyclopropyl)methyl 2-hydroxyacetate can be achieved through several synthetic routes. One common method involves the esterification of (1-Methylcyclopropyl)methanol with glycolic acid under acidic conditions. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(1-Methylcyclopropyl)methyl 2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Mechanism of Action

The mechanism of action of (1-Methylcyclopropyl)methyl 2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. Additionally, its structural features allow it to participate in various chemical transformations, influencing its reactivity and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methylcyclopropyl)methyl acetate
  • (1-Methylcyclopropyl)methyl propionate
  • (1-Methylcyclopropyl)methyl butyrate

Uniqueness

(1-Methylcyclopropyl)methyl 2-hydroxyacetate is unique due to the presence of the 2-hydroxyacetate moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Properties

IUPAC Name

(1-methylcyclopropyl)methyl 2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2-3-7)5-10-6(9)4-8/h8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQUEQJYILOVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)COC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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